Product packaging for Butyl dihydrogen phosphate(Cat. No.:CAS No. 1623-15-0)

Butyl dihydrogen phosphate

Cat. No.: B143570
CAS No.: 1623-15-0
M. Wt: 154.1 g/mol
InChI Key: BNMJSBUIDQYHIN-UHFFFAOYSA-N
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Description

Overview of Butyl Dihydrogen Phosphate (B84403) in Academic Contexts

Butyl dihydrogen phosphate, also known as mono-n-butyl phosphate, is an ester of phosphoric acid. wikipedia.orgnih.gov In academic and industrial settings, it is recognized for its role as a solvent, a plasticizer for materials like cellulose (B213188) esters, and an intermediate in chemical synthesis. ontosight.aicanada.ca It is also known as a metabolite of the flame retardant and plasticizer, tributyl phosphate (TBP), and has been identified in biomonitoring studies. canada.caegle.state.mi.us As an organophosphate, BDHP belongs to a broad class of compounds studied extensively for their diverse chemical properties and applications. ontosight.ai

Mono and dibasic phosphate esters are noted as anionic surfactants that are stable in alkaline conditions and exhibit properties such as wetting, emulsification, and detergency. chemicalbook.com

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem nih.gov
CAS Number 1623-15-0 NIST nist.gov
Molecular Formula C₄H₁₁O₄P NIST nist.gov
Molecular Weight 154.1015 g/mol NIST nist.gov
Physical Description Liquid PubChem nih.gov
Boiling Point 272.5±23.0 °C ChemicalBook chemicalbook.com
Density 1.283±0.06 g/cm³ ChemicalBook chemicalbook.com

Research Significance and Interdisciplinary Relevance of this compound

The significance of BDHP in research spans multiple disciplines due to its unique chemical characteristics. Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes it a subject of interest in materials science and biochemistry.

Chemical Engineering & Green Chemistry: Dihydrogen phosphate-based ionic liquids, including those with a butyl-imidazolium cation, are being investigated for various applications. For instance, 1-butyl-3-methylimidazolium dihydrogen phosphate has been studied for its potential to pretreat lignite (B1179625) to increase the yield of liquid products during pyrolysis. researchgate.net These ionic liquids are also explored as novel gas hydrate (B1144303) inhibitors, which could have significant implications for the energy industry. researchgate.net

Catalysis: The dihydrogen phosphate anion is a focus of catalysis research. acn.edu.au While studies may use other cations like potassium or pyridinium (B92312), the principles are relevant to the broader class of dihydrogen phosphate catalysts. ufms.brresearchgate.net These catalysts have been shown to be effective in organic synthesis, such as the production of α-aminophosphonates and butyl acetate (B1210297). researchgate.nettandfonline.com Dihydrogen phosphate-stabilized ruthenium(0) nanoparticles have also been demonstrated as highly efficient catalysts for the hydrolysis of ammonia-borane to generate hydrogen. mdpi.com

Biochemistry & Environmental Science: BDHP is a key metabolite in the breakdown of tributyl phosphate (TBP), a widely used industrial chemical. inchem.orgoecd.orgscbt.com Studies on the metabolism of TBP in various organisms are crucial for understanding its environmental fate and biological effects. Research shows TBP is metabolized into dibutyl hydrogen phosphate and this compound. inchem.orgscbt.com

Historical Development of this compound Research and Key Milestones

The research history of this compound is intrinsically linked to the broader development of organophosphorus chemistry. The synthesis of the first organophosphate compounds dates back to the mid-19th century, with significant advancements occurring in the 1930s and 1940s, largely driven by the search for new insecticides. mdpi.comneptjournal.commedscape.com

The development timeline can be viewed in phases:

Early Synthesis (19th Century): The first organophosphorus compound was described in the early 1800s, and tetraethyl pyrophosphate (TEPP), the first known to have cholinesterase-inhibiting properties, was synthesized in 1854. neptjournal.comresearchgate.net

Industrial Application (20th Century): The 20th century saw the large-scale production and use of organophosphate esters like tributyl phosphate (TBP) as flame retardants, plasticizers, and solvents. canada.cainchem.org Research during this period focused on the applications and properties of these bulk chemicals. BDHP was identified as a primary metabolite of TBP, leading to studies on its formation and excretion in biological systems. canada.cainchem.org

Advanced Applications (Late 20th - 21st Century): More recent research has shifted towards exploring the specific functionalities of organophosphates like BDHP in more advanced applications. This includes its incorporation into ionic liquids and its use in specialized catalysis, reflecting a move from bulk industrial use to high-value, specific applications. researchgate.netresearchgate.net

Current State of the Art and Emerging Research Areas Pertaining to this compound

Current research on BDHP and related dihydrogen phosphate compounds is vibrant and focused on leveraging their unique properties for advanced technologies and sustainable chemistry.

Ionic Liquids (ILs): A significant area of current research involves the use of BDHP's anion in the formation of ionic liquids. Specifically, 1-butyl-3-methylimidazolium dihydrogen phosphate ([Bmim]H₂PO₄) is being actively studied. Research shows this IL can be used to pretreat biomass like lignin (B12514952) to improve the yield of valuable chemicals from pyrolysis. researchgate.net Other dihydrogen phosphate ILs are being synthesized and tested as dual-functional inhibitors for methane (B114726) hydrates, which could prevent blockages in gas pipelines. researchgate.net

Catalysis: The catalytic potential of the dihydrogen phosphate moiety is a key area of investigation. Dihydrogen phosphate-based catalysts are recognized for being inexpensive, efficient, and environmentally friendly. tandfonline.com Recent studies have demonstrated the use of pyridinium dihydrogen phosphate as a catalyst for producing butyl acetate, with theoretical studies elucidating the reaction mechanisms. researchgate.net

Materials Science: The thermal decomposition of phosphorus-containing ionic liquids is being studied to understand their flame-retardant mechanisms. This research provides fundamental insights necessary for designing safer and more effective flame-retardant materials. frontiersin.org

Table 2: Summary of Research Applications for Dihydrogen Phosphate Compounds

Research Area Specific Application Compound Example(s) Research Finding Source
Catalysis Hydrogen Generation Dihydrogen phosphate-stabilized Ruthenium(0) nanoparticles Highly active and long-lived catalyst for hydrogen generation from ammonia-borane. mdpi.com MDPI mdpi.com
Catalysis Organic Synthesis Potassium dihydrogen phosphate Efficient, solvent-free synthesis of α-aminophosphonates. tandfonline.com De Gruyter tandfonline.com
Energy Gas Hydrate Inhibition 1-butyl-3-methylimidazolium dihydrogen phosphate Acts as a dual thermodynamic and kinetic inhibitor for methane hydrates. researchgate.net ResearchGate researchgate.net
Biomass Conversion Lignite Pretreatment 1-butyl-3-methylimidazolium dihydrogen phosphate Pretreatment increases the yield of tar and oil from lignite pyrolysis. researchgate.net ResearchGate researchgate.net
Environmental Science Metabolite Studies This compound Identified as a major metabolite of Tributyl phosphate (TBP) in animals. inchem.org InChem.org inchem.org

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O4P B143570 Butyl dihydrogen phosphate CAS No. 1623-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl dihydrogen phosphate
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InChI

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
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InChI Key

BNMJSBUIDQYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
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DSSTOX Substance ID

DTXSID30862719
Record name Mono-n-butylphosphoric acid
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Molecular Weight

154.10 g/mol
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Physical Description

Liquid
Record name Phosphoric acid, monobutyl ester
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CAS No.

1623-15-0, 85391-11-3, 52933-01-4
Record name Monobutyl phosphate
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Record name Mono-n-butylphosphoric acid
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Record name Butyl dihydrogen phosphate, potassium salt
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Record name n-Butylphosphate
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Record name Butyl dihydrogen phosphate
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Record name BUTYL DIHYDROGEN PHOSPHATE
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Synthesis and Reaction Mechanisms of Butyl Dihydrogen Phosphate

Established Synthetic Pathways for Butyl Dihydrogen Phosphate (B84403)

The production of butyl dihydrogen phosphate can be achieved through several distinct methods, each suited for different applications and scales of production. These pathways range from controlled laboratory esterification to large-scale industrial synthesis and biological formation.

Esterification of Phosphoric Acid with Butanol under Controlled Conditions

One of the fundamental methods for synthesizing this compound is the direct esterification of phosphoric acid with butanol. iieta.orgchemcess.com This reaction involves the combination of the alcohol and acid, typically with the removal of water to drive the equilibrium towards the formation of the ester. The process can be catalyzed by an acid, such as sulfuric acid, and often requires heating. The reaction can produce a mixture of mono- and diester products, and the isolation of pure this compound may necessitate further purification steps like fractional distillation or solvent extraction.

Industrial Synthesis via n-Butanol and Phosphorus Pentoxide with Catalysts

On an industrial scale, this compound is often produced through the reaction of n-butanol with phosphorus pentoxide (P₂O₅). epa.gov This method is highly effective for large-scale production. The reaction is typically carried out in the presence of catalysts such as polyphosphoric acid and phosphorous acid to enhance the reaction rate and control the formation of byproducts. The process often involves the sequential addition of reactants to manage the exothermic nature of the reaction and is conducted under a nitrogen atmosphere to prevent oxidation. The resulting product is a mixture of mono- and dibutyl phosphates.

Table 1: Industrial Synthesis Parameters

Parameter Condition
Reactants n-Butanol, Phosphorus Pentoxide
Catalysts Polyphosphoric Acid, Phosphorous Acid
Atmosphere Nitrogen

Formation as a Metabolite of Tributyl Phosphate (TBP)

This compound is also formed in biological systems as a metabolite of tributyl phosphate (TBP). inchem.orgoecd.orgscbt.comcanada.caegle.state.mi.us TBP, a widely used industrial chemical, undergoes metabolic degradation in organisms. inchem.orgegle.state.mi.us The primary metabolic pathway involves the stepwise dealkylation of TBP, which is mediated by liver enzymes. scbt.comegle.state.mi.us This process leads to the formation of dibutyl hydrogen phosphate and subsequently this compound. inchem.orgoecd.orgscbt.com Studies have shown that after exposure to TBP, these metabolites are excreted in urine. oecd.org

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of this compound is crucial for optimizing its synthesis and predicting its environmental fate. This section explores the kinetics of its formation through esterification and the mechanisms of its degradation via hydrolysis.

Esterification Reaction Kinetics and Selectivity

The kinetics of the esterification of phosphoric acid with butanol have been the subject of various studies. The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netacs.org The use of catalysts like Brønsted acidic ionic liquids has been shown to significantly affect the catalytic performance, with stronger acidity leading to higher catalytic activities. acs.org The reaction is typically modeled using pseudo-homogeneous (PH) kinetic models, which consider the activities of the components in the non-ideal liquid phase. acs.org Selectivity towards the formation of the monobutyl ester over the dibutyl ester can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants.

Table 2: Factors Influencing Esterification Kinetics

Factor Effect on Reaction Rate
Temperature Increased temperature generally increases the reaction rate. researchgate.netacs.org
Catalyst Concentration Higher catalyst concentration typically leads to a faster reaction. researchgate.netacs.org
Molar Ratio of Reactants The ratio of acid to alcohol influences the equilibrium and product distribution. researchgate.net

Hydrolysis Mechanisms and Factors Influencing Degradation

This compound can undergo hydrolysis, breaking down into phosphoric acid and butanol. The rate and mechanism of this degradation are influenced by pH and temperature. The hydrolysis of phosphate esters can proceed through different mechanisms depending on the conditions. researchgate.net In acidic solutions, the hydrolysis of similar phosphate monoesters involves the nucleophilic attack of a water molecule on the phosphorus atom of the protonated substrate. researchgate.net The stability of this compound is pH-dependent; outside a certain pH range, hydrolysis to inorganic phosphate occurs. The study of the hydrolysis of related phosphate esters has shown that the reaction can involve both phosphorus-oxygen and carbon-oxygen bond fission, depending on the acidity of the medium. researchgate.net

Substitution Reactions and Derivative Formation

This compound is a versatile reagent in organic synthesis, primarily utilized in the formation of various phosphate esters through substitution reactions. These reactions typically involve the nucleophilic attack of an alcohol or an amine on the phosphorus atom of this compound, leading to the displacement of a hydroxyl group and the formation of a new ester or phosphoramidate (B1195095) linkage, respectively. The reactivity of this compound allows for the synthesis of a wide array of derivatives with tailored properties for specific applications. ontosight.ai

For instance, the reaction with alcohols under mild conditions yields substituted phosphate esters. The choice of alcohol and reaction conditions, such as the use of an acid catalyst like sulfuric acid and heating, can influence the product distribution, favoring the formation of either mono- or di-substituted phosphate esters. Similarly, reactions with amines can produce phosphoramidates, which are of interest in medicinal chemistry. ontosight.ai

A notable application of this compound in derivative formation is in the synthesis of dolichyl phosphates and their analogues. The phosphorylation of dolichol and related polyprenols using tetra-n-butylammonium dihydrogen phosphate in the presence of trichloroacetonitrile (B146778) has been shown to be an effective method for producing these biologically significant compounds in high yields. frontierspartnerships.org This method highlights the utility of this compound derivatives in creating complex biomolecules.

Furthermore, this compound can be a precursor for the synthesis of more complex molecules. For example, it can be used to create fatty alcohol phosphates (FAPs) which have shown specificity as agonists or antagonists for certain receptors. lookchem.com The reaction of this compound with 3-methoxypropylamine (B165612) results in the formation of this compound, compound with 3-methoxypropylamine, an organophosphorus compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Catalytic Roles in Chemical Reactions

This compound and its derivatives can act as effective catalysts in various chemical reactions, primarily by enhancing reaction rates and selectivity, and by stabilizing transition states. researchgate.net

Enhancement of Reaction Rates and Selectivity

As a catalyst, this compound can significantly accelerate the rate of certain organic transformations. Its acidic nature allows it to function as a Brønsted acid catalyst, lowering the activation energy for reactions such as esterification. For example, n-dodecyl dihydrogen phosphate has been successfully employed as a catalyst for the synthesis of hemiacetal esters from carboxylic acids and butyl vinyl ether, proceeding to high conversion at ambient temperature. dtu.dk

In some synthetic methodologies, the catalytic role is fulfilled by related phosphate compounds. For instance, in a patented synthesis of this compound itself, polyphosphoric acid acts as a Brønsted acid catalyst, minimizing side reactions. Phosphine catalysts, a different class of organophosphorus compounds, are also known to catalyze a variety of reactions, including annulations and vicinal difunctionalization. nih.gov

Stabilization of Transition States

A key aspect of the catalytic activity of this compound is its ability to stabilize the transition states of reactions. This stabilization is often achieved through hydrogen bonding and electrostatic interactions. researchgate.net In enzymatic reactions, the phosphate moiety is known to be crucial for stabilizing transition states, a principle that is mimicked in synthetic systems. nih.govnih.gov

For example, in the synthesis of butyl acetate (B1210297) catalyzed by pyridinium (B92312) dihydrogen phosphate, hydrogen bond interactions were found to be of special importance for stabilizing the transition state. researchgate.net The phosphate group can interact with reactive intermediates, lowering their energy and facilitating the desired reaction pathway. This ability to stabilize transition states is critical for achieving high selectivity in product formation.

Characterization Techniques for Synthetic Products

The structural confirmation and analysis of this compound and its synthetic derivatives are crucial for ensuring purity and verifying the intended chemical transformations. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are two primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives. ontosight.airesearchgate.net ¹H NMR, ¹³C NMR, and ³¹P NMR are the most common NMR techniques used.

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule, which is useful for confirming the presence of the butyl group and other organic moieties. researchgate.net

¹³C NMR: Offers insights into the carbon skeleton of the molecule. nih.gov

³¹P NMR: Is particularly valuable for studying organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing direct information about the nature of the phosphate group (e.g., monoester, diester) and its interactions with other molecules. nih.govresearchgate.net Changes in the ³¹P NMR chemical shift can be used to study intermolecular interactions and determine acid dissociation constants. researchgate.net

The combination of these NMR techniques allows for a comprehensive structural confirmation of the synthesized products. researchgate.net

Interactive Data Table: Typical NMR Data for this compound

NucleusChemical Shift (ppm) RangeMultiplicityNotes
¹H0.9 (t), 1.4 (m), 1.6 (m), 3.8 (q)Triplet, Multiplet, Multiplet, QuartetCharacteristic signals for the n-butyl group attached to a phosphate.
¹³C~13, ~19, ~32, ~66-Resonances corresponding to the four distinct carbon atoms of the butyl group.
³¹PVariesSingletThe chemical shift is sensitive to pH and solvent. Can be used to distinguish between mono- and di-esters.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FT-IR is used to confirm the presence of key functional groups such as P=O, P-O-C, and O-H. tandfonline.comresearchgate.net

The characteristic vibrational frequencies of these groups provide a molecular fingerprint that can be used to identify the compound and monitor the progress of a reaction. For example, the strong absorption band corresponding to the P=O stretching vibration is a key indicator of the phosphate group. The presence and characteristics of the O-H stretching band can provide information about hydrogen bonding. researchgate.netchemrxiv.org

FT-IR has been used to study the interaction of dibutyl phosphate (a related compound) with other species and to monitor its presence in various systems. tandfonline.comresearchgate.net The technique is sensitive to changes in the molecular environment, making it useful for studying intermolecular interactions. researchgate.net

Interactive Data Table: Key FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeIntensityVibration
O-H3200-3500 (broad)StrongStretching (hydrogen-bonded)
C-H2850-2960Medium-StrongStretching (alkyl)
P=O1200-1300StrongStretching
P-O-C1000-1100StrongStretching

Chromatographic Purity Assessment (e.g., Gas Chromatography, GC)

The purity of this compound can be assessed using chromatographic techniques, with Gas Chromatography (GC) being a principal method. GC is particularly useful for quantifying volatile impurities, such as residual solvents from the synthesis process. For certain applications, it is crucial to ensure that residual solvents are below a specified threshold, for instance, 0.1% (v/v).

Gas chromatography, often coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful technique for the determination and quantification of organophosphate esters. sci-hub.sechromatographyonline.com The analysis of alkyl phosphates like this compound by GC can be challenging due to their low volatility and polar nature. To overcome this, a derivatization step is often required to convert the non-volatile phosphate ester into a more volatile and thermally stable derivative. scirp.orgresearchgate.net A common method involves methylation with diazomethane (B1218177) before injection into the GC system. scirp.orgresearchgate.net

Several GC methods have been developed for the analysis of related organophosphate esters, which can be adapted for this compound. sci-hub.sechromatographyonline.comchromatographyonline.com These methods often utilize a capillary column, such as an HP-5 column (30 m × 0.32 mm × 0.25 μm), with helium as the carrier gas. chromatographyonline.com The temperature program is optimized to ensure the separation of the target analyte from impurities. chromatographyonline.com For enhanced sensitivity, especially for trace analysis, instruments equipped with a Programmable Temperature Vaporization (PTV) inlet can be used, which allows for the injection of larger sample volumes. sci-hub.se Low-pressure gas chromatography-tandem mass spectrometry (GC-MS/MS) is another advanced technique employed for the analysis of organophosphate esters. nih.gov

Table 1: Typical Parameters for Gas Chromatographic Analysis of Organophosphate Esters

Parameter Value/Description Source(s)
Technique Gas Chromatography-Mass Spectrometry (GC-MS) sci-hub.sechromatographyonline.com
Derivatization Required for non-volatile alkyl phosphates (e.g., with diazomethane) scirp.orgresearchgate.net
Column HP-5 (30 m × 0.32 mm × 0.25 μm) or similar chromatographyonline.com
Carrier Gas Helium (Purity ≥ 99.999%) chromatographyonline.com
Flow Rate ~1.2 mL/min chromatographyonline.com
Injection Mode Programmable Temperature Vaporization (PTV) for large volumes sci-hub.se
Initial Temp. 70 °C chromatographyonline.com
Temp. Program Example: Heat at 15 °C/min to 200 °C chromatographyonline.com
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID) sci-hub.seresearchgate.net

Titrimetric Methods (e.g., Acid-Base Titration) for Purity Assessment

Titrimetric methods, particularly acid-base titrations, are standard procedures for assessing the purity of this compound and for determining the content of related acidic species in a mixture. this compound is a dibasic acid, and its titration curve with a strong base like sodium hydroxide (B78521) will show two inflection points, corresponding to the sequential neutralization of its two acidic protons.

Potentiometric titration, which involves monitoring the pH of the solution as the titrant is added, is frequently used to accurately determine the equivalence points. scientific.netgoogle.com This method can distinguish between strong acids (like residual hydrochloric acid from synthesis), the first and second protons of the monoalkyl phosphate, and the single acidic proton of any dialkyl phosphate impurity. scientific.netgoogle.comresearchgate.net A common procedure involves dissolving the sample in a suitable solvent mixture, such as water and an alcohol (to ensure solubility), and titrating with a standardized sodium hydroxide solution. google.com By analyzing the volumes of titrant required to reach the first and second endpoints, the relative amounts of phosphoric acid, monoalkyl phosphates, and dialkyl phosphates can be calculated. google.com

In some methods, after the second endpoint is reached, a salt like calcium chloride or barium chloride is added to the solution. google.com This causes the precipitation of the phosphate and releases the third proton of any free phosphoric acid that may be present, allowing it to be titrated to a third endpoint. google.com The purity of this compound can be determined to be ≥95% using acid-base titration. The technique is considered simple, low-cost, and practical for determining the content of phosphate mono- and diesters. researchgate.net

Table 2: Key Aspects of Titrimetric Purity Assessment

Aspect Description Source(s)
Principle Acid-base titration of a dibasic acid. google.comsapub.org
Titrant Standardized strong base (e.g., Sodium Hydroxide, NaOH). google.com
Indication Potentiometric (pH meter) to determine equivalence points. scientific.netgoogle.com
Endpoints Two distinct endpoints corresponding to the two acidic protons of this compound. google.comsapub.org
Quantification Can distinguish between free phosphoric acid, monoalkyl phosphates, and dialkyl phosphates. scientific.netgoogle.com
Reported Purity Capable of determining purity levels of ≥95%.

X-Ray Diffraction for Structural Characterization

X-ray diffraction (XRD) is an essential analytical technique for the structural characterization of crystalline solids. It can be applied to this compound to determine its crystal structure, identify its polymorphic form, and confirm its solid-state identity. Both single-crystal X-ray diffraction and powder X-ray diffraction (PXRD) can be employed. nih.govrsc.orggoogle.com

Powder X-ray diffraction (PXRD) is used to obtain a diffraction pattern that is a fingerprint of the crystalline solid. This is useful for routine identification, quality control, and the detection of crystalline impurities. The PXRD pattern of a complex organophosphate containing a this compound moiety has been reported with characteristic peaks at specific 2-theta (2θ) angles. google.com For example, characteristic peaks for a crystalline dimethylsulfoxide solvate of a related compound were observed at 7.4, 10.8, 14.8, 22.3, and 26.2 degrees 2-theta (±0.2°). google.com Data collection for high-resolution analysis may be performed using synchrotron radiation. rsc.org

Table 3: Example of X-Ray Diffraction Data for Organophosphate Compounds

Technique Information Provided Example Data Source(s)
Single-Crystal XRD Precise 3D molecular structure, crystal system, space group, unit cell parameters. Orthorhombic system, Pnma space group, a = 10.1116(2) Å, b = 6.3652(1) Å, c = 7.5691(1) Å (for a related iron phosphate). cinn.es
Powder XRD (PXRD) "Fingerprint" pattern for identification, phase purity, and polymorphism. Characteristic peaks at 2θ values of 7.4°, 10.8°, 14.8°, 22.3°, 26.2° (±0.2°) for a related solvated crystal. google.com
Radiation Source Copper (Cu Kα) for standard lab instruments; Synchrotron radiation for high resolution. Synchrotron radiation (λ = 0.70000 Å) used for data collection. rsc.org

Advanced Applications and Methodologies in Butyl Dihydrogen Phosphate Research

Butyl Dihydrogen Phosphate (B84403) in Materials Science and Nanotechnology

In the realm of materials science, organophosphates are instrumental in the development of novel materials. While research often highlights derivatives like di-tert-butyl phosphate, the fundamental chemistry associated with butyl dihydrogen phosphate provides a basis for creating nanoscale structures.

Role in the Synthesis of Metal Oxides (e.g., Iron Oxides) and Nanoparticles

This compound and its analogues serve as key reagents in the synthesis of metal oxide nanoparticles. thieme-connect.de The phosphate group can coordinate with metal ions, acting as a stabilizing agent or a directing agent during the formation of nanoparticles. This process allows for control over the size and morphology of the resulting particles. Ionic liquids, which are structurally related to some phosphate compounds, are recognized as effective media for the green synthesis of metal and metal oxide nanoparticles due to their ability to stabilize the particles and prevent aggregation. researchgate.net The synthesis process often involves the controlled thermal decomposition or hydrolysis of a metal-organophosphate complex. For instance, the solvothermal decomposition of related metal di-tert-butyl phosphates in solvents like toluene (B28343) can yield crystalline metal dihydrogen phosphates. acs.org This general principle underscores the role of alkyl phosphates in creating controlled nanostructures.

Precursor for Nano-sized Ceramic Phosphates

Thermally labile organophosphates, particularly di-tert-butyl phosphate, are effective single-source precursors for producing nano-sized ceramic phosphates. acs.orgresearchgate.net These molecules decompose at elevated temperatures to yield pure, carbon-free inorganic phosphate materials. acs.org The process involves the thermal degradation of the organic butyl groups, leaving behind a network of metal phosphates. For example, thermogravimetric analysis shows that di-tert-butyl phosphate ligands decompose between 180°C and 240°C, eliminating the butyl group as volatile isobutene. acs.org This method is a versatile route to various ceramic materials, including calcium phosphates, which are significant in biomedical applications for their biocompatibility and similarity to the inorganic component of bone. researchgate.net The use of these precursors allows for the synthesis of materials like calcium dihydrogen phosphate [Ca(H2PO4)2] and other metaphosphates. acs.orgresearchgate.net

This compound in Analytical Chemistry

The compound's ionic nature and surfactant properties make it highly valuable in modern analytical laboratories, particularly in the field of chromatography for separating complex mixtures.

Utilization in Chromatographic Mobile Phases

This compound is employed as a mobile phase additive in High-Performance Liquid Chromatography (HPLC). vulcanchem.com Its primary function is to improve the separation of ionic or highly polar analytes that otherwise exhibit poor retention on common chromatographic columns.

In reversed-phase HPLC (RP-HPLC), this compound functions as an ion-pairing agent. vulcanchem.com This technique is designed to separate charged molecules that are not well-retained on nonpolar stationary phases. The ion-pairing reagent, possessing an opposite charge to the analyte, is added to the mobile phase. lobachemie.com It forms a neutral, hydrophobic ion-pair with the analyte molecule. This newly formed neutral complex can then interact with and be retained by the hydrophobic stationary phase (e.g., a C18 column), allowing for effective separation. lobachemie.comcdhfinechemical.com This method is widely used for the analysis of acids and bases in pharmaceutical and chemical applications. cdhfinechemical.com

To achieve optimal separation using this compound as an ion-pairing agent, several chromatographic parameters must be carefully controlled. The robustness of an HPLC method is evaluated by making small, deliberate changes to these parameters. nih.gov

pH : The pH of the mobile phase is a critical factor as it controls the ionization state of both the analyte and the ion-pairing agent. For effective ion-pair formation, the pH must be adjusted to ensure both species are ionized. Typically, an acid like phosphoric acid is used to adjust the mobile phase to a suitable pH. koreascience.kr In many ion-pairing applications, an acidic pH (e.g., 3.0-4.5) is used to ensure the ionization of basic analytes and the pairing agent. nih.govijper.org

Flow Rate : The flow rate of the mobile phase through the column affects resolution, analysis time, and pressure. A typical flow rate for analytical separations using ion-pairing agents is around 0.8 to 1.5 mL/min. nih.gov Lower flow rates can improve resolution but increase the run time, while higher flow rates shorten the analysis but may lead to lower separation efficiency. acs.org

Temperature : Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affect retention times and peak shapes. Maintaining a stable column temperature, often between 25°C and 40°C, is crucial for reproducible results. nih.gov

Table 1: HPLC Optimization Parameters with this compound

Parameter Typical Value/Range Rationale Citations
Mobile Phase pH 2.0 - 6.0 Controls the ionization of the analyte and the ion-pairing agent to ensure the formation of a neutral complex. nih.govkoreascience.kr
Flow Rate 0.8 - 1.5 mL/min Balances separation efficiency (resolution) with the total analysis time. nih.gov
Column Temperature 25 - 40 °C Affects mobile phase viscosity and reaction kinetics, ensuring reproducible retention times and peak shapes. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Di-tert-butyl phosphate
Calcium dihydrogen phosphate
Calcium phosphates
Iron Oxides
Phosphoric acid
Toluene
Isobutene
Acetonitrile (B52724)

Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in various complex samples are crucial for quality control and research. Analytical methodologies are selected based on the required sensitivity, selectivity, and the nature of the sample matrix. Key techniques include gas chromatography with specialized detectors, mass spectrometry for trace-level analysis, high-performance liquid chromatography for quality assessment, and spectrophotometry for estimation.

Gas Chromatography (GC) with Nitrogen-Phosphorus Sensitive Detector (NPD) or Flame Photometric Detector (FPD)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of this compound, direct analysis is challenging. Derivatization is typically required to convert it into a more volatile and thermally stable derivative, such as its methyl or benzyl (B1604629) ester, before injection into the GC system. scirp.orgd-nb.info

Once derivatized, specialized detectors that offer high sensitivity and selectivity for phosphorus-containing compounds are employed.

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.com The NPD operates on the principle of chemiluminescence, where the combustion of the sample generates specific nitrogen and phosphorus oxides that produce a detectable light emission. scioninstruments.com Its high selectivity makes it extremely effective for analyzing organophosphorus compounds, like derivatized this compound, in complex environmental or biological samples. scioninstruments.com The method is valuable in environmental analysis and identifying phosphorus-based pesticides. scioninstruments.com

Flame Photometric Detector (FPD): The FPD is another detector highly sensitive to phosphorus-containing compounds. It measures the optical emission from phosphorus atoms when they are combusted in a hydrogen-rich flame. d-nb.info GC-FPD is a method of choice for the analysis of organophosphate metabolites and has been used to determine various alkyl phosphates in samples like human urine and bacterial growth media after derivatization. d-nb.info For related compounds like tri-n-butyl phosphate (TBP), the detection limit in water using GC with FPD or NPD is approximately 50 ng/litre. who.intinchem.org

Parameter Gas Chromatography with NPD/FPD
Principle Separation of volatile derivatives followed by selective detection of phosphorus atoms.
Derivatization Essential to increase volatility (e.g., methylation, benzylation). scirp.orgd-nb.info
Detector - NPD High selectivity based on the chemiluminescence of nitrogen and phosphorus oxides. scioninstruments.com
Detector - FPD High sensitivity based on the optical emission of phosphorus in a hydrogen flame. d-nb.info
Application Quantitative analysis of organophosphates in environmental and biological matrices. d-nb.infoscioninstruments.com
Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis

For unambiguous identification and trace-level quantification, gas chromatography is often coupled with mass spectrometry (GC/MS). This hyphenated technique combines the separation power of GC with the highly specific detection and structural elucidation capabilities of MS.

The process involves the derivatization of this compound to make it amenable to GC analysis, as described previously. scirp.org As the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio. This produces a unique mass spectrum that serves as a chemical fingerprint for positive identification.

GC/MS is the method of choice for trace analysis of related organophosphates like TBP. who.int The technique's high sensitivity allows for the determination of compounds at very low concentrations. For instance, GC/MS methods have been developed for various organic compounds with method detection limits often in the sub-microgram per liter range. usgs.gov In the analysis of di-n-butyl phosphate (DBP), a related degradation product, GC/MS is used after derivatization with diazomethane (B1218177) to form a stable and volatile methyl ester, allowing for quantification in the parts-per-million (ppm) range. scirp.org

Parameter Gas Chromatography-Mass Spectrometry (GC/MS)
Principle GC separates derivatized analytes, and MS provides identification and quantification based on mass-to-charge ratio.
Derivatization Required to ensure volatility and thermal stability for GC analysis. scirp.org
Selectivity Very high; provides structural information for definitive identification.
Sensitivity Excellent for trace and ultra-trace analysis. usgs.gov
Application Definitive identification and quantification of trace levels of this compound in complex samples.
High-Performance Liquid Chromatography (HPLC) for Quality Control

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quality control of non-volatile or thermally unstable compounds like this compound. It separates components in a liquid mobile phase based on their interactions with a solid stationary phase, eliminating the need for derivatization. researchgate.net

In the context of quality control, HPLC can be used to:

Assess Purity: Determine the percentage of this compound in a sample and identify the presence of impurities, such as inorganic phosphate, di- and tri-butyl phosphate.

Ensure Consistency: Verify batch-to-batch consistency in manufacturing processes.

Method development in HPLC often involves optimizing the mobile phase composition to achieve good separation and peak shape. For polar analytes like this compound, reversed-phase HPLC is common. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). researchgate.net The pH of the buffer is a critical parameter; for acidic compounds, adjusting the pH can suppress ionization and improve retention and peak shape. scispace.com For example, buffers like potassium dihydrogen phosphate or sodium dihydrogen phosphate are frequently used to control the pH of the mobile phase. scispace.comjapsonline.comscispace.comunav.edu this compound itself can also be used as a component of the mobile phase, acting as an ion-pairing agent in reverse-phase HPLC to improve the retention and separation of ionic analytes.

Parameter High-Performance Liquid Chromatography (HPLC)
Principle Separation in a liquid phase based on differential partitioning between a mobile phase and a stationary phase. researchgate.net
Derivatization Not typically required.
Mobile Phase Often a buffered aqueous solution (e.g., using potassium dihydrogen phosphate) mixed with an organic solvent like acetonitrile or methanol. scispace.comscispace.com
Detector UV detector (if the analyte has a chromophore) or Refractive Index (RI) detector for universal detection. iaea.org
Application Purity assessment, impurity profiling, and routine quality control of this compound. researchgate.net
Spectrophotometric Methods for Estimation

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the estimation of total phosphate content. These methods are particularly useful for routine process control analysis where high-end chromatographic equipment may not be available. akjournals.com

The most common method is based on the conversion of the organically bound phosphate in this compound into inorganic orthophosphate. This is typically achieved through a digestion step, for instance, with potassium peroxodisulfate in an acidic medium. researchgate.net

The resulting orthophosphate ions are then reacted with an ammonium (B1175870) molybdate (B1676688) reagent in an acidic solution to form a phosphomolybdate complex (molybdophosphoric acid). akjournals.comresearchgate.net This complex is subsequently reduced by a reducing agent, such as hydrazine (B178648) sulfate (B86663), to produce a intensely colored "molybdenum blue" species. akjournals.comresearchgate.net The intensity of the blue color, which is directly proportional to the amount of phosphate, is measured using a spectrophotometer at a specific wavelength, typically around 830 nm. akjournals.comresearchgate.net

This method demonstrates good linearity and reproducibility, with molar absorptivity determined to be 3.1 x 10⁴ L mol⁻¹ cm⁻¹. akjournals.com It allows for the quantification of phosphate in the microgram-per-milliliter (µg/mL) range. researchgate.net

Parameter Spectrophotometric Method
Principle Conversion of organic phosphate to inorganic orthophosphate, followed by the formation and reduction of a phosphomolybdate complex to a colored species. akjournals.comresearchgate.net
Key Reagents Ammonium molybdate, a reducing agent (e.g., hydrazine sulfate), and acid. akjournals.comresearchgate.net
Detection Measurement of the absorbance of the "molybdenum blue" complex, typically around 830 nm. akjournals.comresearchgate.net
Application Routine estimation of total phosphate content from this compound in various aqueous samples. akjournals.com

This compound in Catalysis and Green Chemistry

The unique chemical structure of this compound, featuring an acidic proton and a phosphate moiety, allows it to function as an effective catalyst in various organic reactions. Its application aligns with the principles of green chemistry by promoting reaction efficiency and potentially replacing more hazardous conventional acid catalysts.

Catalytic Activity in Organic Synthesis

This compound serves as a versatile acid catalyst in several important organic transformations. Its catalytic action stems from its ability to act as a proton donor (a Brønsted acid) and to stabilize reactive intermediates and transition states through hydrogen bonding and electrostatic interactions.

Key research findings on its catalytic activity include:

Esterification Reactions: The compound is noted to catalyze esterification reactions, enhancing reaction rates. It plays a key role in the formation of phosphate esters, which are valuable intermediates in organic synthesis.

Stabilization of Intermediates: Its ability to stabilize transition states makes it useful in synthetic pathways that require precise control over the final product.

Broader Role of the Dihydrogen Phosphate Anion: The catalytic utility of the dihydrogen phosphate anion is not limited to the simple butyl ester. Ionic liquids incorporating this anion, such as l-butyl-3-methylimidazolium dihydrogen phosphate, have been successfully used as recyclable catalysts and solvents in multicomponent reactions like the Mannich reaction. usp.br Similarly, pyridinium (B92312) dihydrogen phosphate has been studied as a catalyst for the synthesis of butyl acetate (B1210297), where the dihydrogen phosphate anion was found to be crucial for activating the substrates and stabilizing the transition state through a cooperative hydrogen bonding mechanism. researchgate.net

These examples highlight the role of the dihydrogen phosphate group in facilitating organic reactions, positioning this compound and related compounds as valuable catalysts in synthetic chemistry. researchgate.netontosight.ai

Reaction Type Role of this compound / Dihydrogen Phosphate Anion Reference
Esterification Acts as an acid catalyst to enhance reaction rates for the formation of esters.
Mannich Reaction An ionic liquid with a dihydrogen phosphate anion acts as both catalyst and solvent. usp.br
Butyl Acetate Synthesis Pyridinium dihydrogen phosphate catalyzes the reaction by activating substrates via hydrogen bonding. researchgate.net
General Organic Synthesis Functions as a catalyst and reagent, stabilizing transition states to afford greater reaction control. ontosight.ai

Role in Esterification and Transesterification Reactions

This compound and its derivatives have been investigated for their catalytic role in esterification and transesterification reactions. These reactions are fundamental in organic synthesis for the production of esters, which have wide applications in various industries.

One area of research has focused on the use of n-dodecyl dihydrogen phosphate as a catalyst for the synthesis of hemiacetal esters. dtu.dk This reaction involves the addition of carboxylic acids to butyl vinyl ether. The use of n-dodecyl dihydrogen phosphate was shown to be effective in catalyzing this reaction to a high conversion rate within 6 to 24 hours at ambient temperature for a variety of mono- and dicarboxylic acids. dtu.dk A key advantage of using this catalyst is its ability to avoid the undesirable cationic polymerization of the vinyl ether, a side reaction that can occur with stronger acids. dtu.dk The longer aliphatic chain of the n-dodecyl group also provides better solubility in non-polar media compared to phosphoric acid. dtu.dk

In the context of transesterification, which involves the conversion of one ester to another, organophosphorus compounds are utilized as catalysts. wikipedia.org For instance, a complex of tetraisopropyl titanate with butyl phosphate and dibutyl phosphate has been employed as a catalyst in the transesterification of dimethyl terephthalate (B1205515) with 1,4-butanediol (B3395766) for the production of polyesters. google.com The choice of catalyst is crucial to prevent the formation of colored byproducts during the polymerization process. google.com

Pyridinium Dihydrogen Phosphate Ionic Liquids as Catalysts

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible volatility and non-flammability. mdpi.com Pyridinium dihydrogen phosphate, a type of Brønsted acidic ionic liquid (BAIL), has emerged as an effective and environmentally benign catalyst for various organic reactions, including esterification. mdpi.comresearchgate.net

The catalytic activity of pyridinium dihydrogen phosphate ([H–Pyr]⁺[H₂PO₄]⁻) has been demonstrated in the esterification of acetic acid with n-butanol to produce butyl acetate. researchgate.net Its performance has been compared with other pyridinium-based ionic liquids, such as pyridinium hydrogen sulfate and pyridinium nitrate. researchgate.net The acidity and hydrophilicity of these BAILs have a synergistic effect on the reaction kinetics. acs.org Theoretical studies, using methods like molecular electrostatic potential surface analysis, have been conducted to understand the electronic properties and chemical reactivity of pyridinium dihydrogen phosphate as a catalyst. researchgate.net These studies help in elucidating the reaction mechanism at a molecular level and can aid in the design of more efficient ionic liquid catalysts for ester production. researchgate.net The use of these non-corrosive ionic liquids as catalysts presents an attractive alternative to traditional corrosive mineral acids and solid catalysts in processes like reactive distillation. acs.org

This compound in Extraction and Separation Processes

Application as an Extractant in Solvent Extraction

This compound and its analogues are utilized as extractants in solvent extraction processes, a technique widely employed for the separation and purification of various compounds. science.govresearchgate.net In this process, a solute is transferred from an aqueous phase to an immiscible organic phase containing the extractant.

Tributyl phosphate (TBP), a closely related compound, is a well-established extractant used in the nuclear industry for the recovery of uranium and plutonium from spent nuclear fuel. science.govacs.org The extraction process involves the formation of a complex between the metal ion and the extractant. google.com While TBP is the primary extractant, its degradation products, including dibutyl phosphate (DBP) and monobutyl phosphate (MBP, or this compound), also play a role in the extraction process. iaea.orgwho.int

Furthermore, modified forms of this compound have been developed to enhance extraction capabilities. For example, tetrabutylammonium (B224687) dihydrogen phosphate has been used to functionalize magnesium silicate (B1173343) for the adsorption and separation of lanthanum from aqueous solutions. acs.orgresearchgate.net This demonstrates the versatility of butyl phosphate derivatives as extractants in hydrometallurgical applications.

Separation of Metals and Inorganic Compounds

Organophosphorus compounds, including alkyl dihydrogen phosphates, are effective in the selective separation of various metals and inorganic compounds. The efficiency of the separation depends on factors such as the nature of the metal, the composition of the aqueous phase, and the specific extractant used.

For instance, monotridecyl phosphate, an analogue of this compound, has been shown to extract antimony and bismuth from acidic aqueous solutions. google.com In a study, a 0.1M solution of monotridecyl phosphate in kerosene (B1165875) was used to contact an aqueous solution containing antimony and bismuth in sulfuric acid. The results showed that 89% of the antimony and 41% of the bismuth were transferred from the aqueous phase to the organic phase. google.com

Another example is the use of tetrabutylammonium dihydrogen phosphate functionalized on a solid support for the separation of lanthanum(III) ions from aqueous solutions. acs.orgresearchgate.net This method, which is a form of solid-phase extraction, demonstrated a maximum adsorption capacity of 9.13 mg of lanthanum per gram of the functionalized material. researchgate.net The process was found to be endothermic and spontaneous. acs.orgresearchgate.net

Below is a table summarizing the application of this compound and its analogues in metal separation:

Extractant Target Metal(s) Matrix/Aqueous Phase Key Finding Reference
Monotridecyl phosphateAntimony, BismuthSulfuric acid solution89% extraction of Antimony, 41% extraction of Bismuth google.com
Tetrabutylammonium dihydrogen phosphateLanthanum(III)Aqueous solutionMaximum adsorption capacity of 9.13 mg/g acs.orgresearchgate.net

Monitoring Degradation Products in Solvent Extraction Processes

In solvent extraction processes, particularly those involving organophosphorus extractants like tributyl phosphate (TBP), the chemical and radiolytic degradation of the extractant is a significant concern. The degradation of TBP leads to the formation of acidic degradation products, primarily dibutyl phosphate (DBP) and monobutyl phosphate (MBP), which is this compound. iaea.orgwho.int

Various analytical techniques are employed to monitor these degradation products. Ion chromatography is one such method used for the determination of DBP and MBP in TBP. iaea.org A study reported an optimized ion chromatography method that could separate DBP⁻, MBP²⁻, and other anions within 15 minutes. iaea.org The detection limits for DBP⁻ and MBP²⁻ were found to be 1 µg/mL and 0.5 µg/mL, respectively. iaea.org Fourier Transform Infrared (FTIR) spectroscopy coupled with multivariate analysis is another technique developed for the online monitoring of dibutyl phosphate in TBP/n-dodecane/nitric acid solvent systems. science.gov

Biological and Biochemical Research Involving Butyl Dihydrogen Phosphate

Butyl Dihydrogen Phosphate (B84403) in Phosphate Metabolism Studies

Phosphorus, primarily in the form of phosphate, is a cornerstone of cellular life, essential for the structure of cell membranes, the backbone of DNA and RNA, and cellular energy metabolism. nih.gov The study of phosphate metabolism, therefore, is critical to understanding cellular function. Butyl dihydrogen phosphate, as a simple alkyl phosphate, can be utilized as a model compound to explore the intricate pathways of phosphate uptake, utilization, and storage within cells.

Phosphate compounds are central to cellular energy transfer, most notably through adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. nih.govmdpi.com The high-energy phosphoanhydride bonds in ATP are broken to release energy for countless biological reactions. researchgate.net Phosphorylation and dephosphorylation events, the addition and removal of phosphate groups from proteins and other molecules, are the foundation of many signal transduction pathways that regulate cellular responses to external stimuli. nih.gov

The study of enzyme kinetics provides valuable insights into the catalytic mechanisms of enzymes, their roles in metabolism, and how their activity is controlled. wikipedia.org Simple phosphate esters can serve as substrates for a variety of enzymes, allowing researchers to investigate their kinetic parameters.

A study on the hydrolysis of polyfluorinated alkyl phosphate monoesters by bovine intestinal alkaline phosphatase demonstrated that the rate of the enzymatic reaction is influenced by the structure of the alkyl chain. nih.gov This research highlights how different alkyl phosphates can be used to probe the active site of an enzyme and understand its substrate specificity. Although specific studies utilizing this compound as a substrate are not prevalent, its simple structure makes it a candidate for investigating the kinetics of phosphatases and other enzymes involved in phosphate metabolism. By measuring reaction rates at varying concentrations of this compound, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) could be determined for specific enzymes.

ParameterDescriptionRelevance in Enzyme Kinetics
Michaelis Constant (Km) The substrate concentration at which the reaction rate is half of Vmax.Provides a measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity.
Maximum Velocity (Vmax) The maximum rate of the reaction when the enzyme is saturated with the substrate.Reflects the catalytic efficiency of the enzyme.
Catalytic Constant (kcat) The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.A measure of the intrinsic catalytic activity of the enzyme.

This table outlines key parameters in enzyme kinetics that could be investigated using substrates like this compound.

This compound in Drug Development and Pharmaceutical Applications

The physicochemical properties of this compound, particularly its amphiphilic nature, make it a compound of interest in the field of drug development and pharmaceutical sciences.

One of the significant challenges in drug development is the poor water solubility of many therapeutic compounds, which can limit their bioavailability and efficacy. nih.gov Drug delivery systems are designed to overcome these limitations by encapsulating drugs and improving their delivery to the target site.

This compound is classified as an anionic surfactant because it possesses a hydrophilic phosphate "head" and a hydrophobic butyl "tail". This amphiphilic structure allows it to self-assemble in aqueous solutions to form micelles. Micelles are spherical structures where the hydrophobic tails form a core, and the hydrophilic heads form an outer shell that interacts with the surrounding water.

Property of this compoundConsequence for Drug Delivery
Amphiphilic nature (hydrophilic head, hydrophobic tail)Ability to form micelles in aqueous solutions.
Hydrophobic core of the micelleEncapsulation of poorly water-soluble (hydrophobic) drugs.
Hydrophilic shell of the micelleIncreased solubility of the drug-micelle complex in aqueous environments.
Overall effectPotential for enhanced bioavailability of hydrophobic drugs.

This interactive table summarizes the properties of this compound relevant to its potential use in micelle-based drug delivery systems.

Intermediate in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). As a monoalkyl phosphate ester, it provides a reactive phosphate moiety that can be incorporated into larger molecular scaffolds. Its utility in pharmaceutical synthesis stems from its ability to act as a precursor for other phosphoric acid derivatives smolecule.com. The synthesis of various APIs involves multi-step processes where intermediates like this compound are used as building blocks to construct the final drug molecule beilstein-journals.orgnih.gov. The dihydrogen phosphate group itself is a key component in certain pharmaceutical salts, chosen to improve properties such as solubility, stability, and bioavailability, making it suitable for various dosage forms google.com. For instance, dihydrogen phosphate salts of dipeptidyl peptidase-IV inhibitors have been developed, demonstrating high water solubility which is advantageous for formulations, particularly for intravenous or intranasal administration google.com.

Ligand Design and Receptor Interactions

In the field of medicinal chemistry, the structural features of this compound are relevant to the design of ligands that target specific biological receptors. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In drug design, bitopic ligands—molecules that can simultaneously bind to both the primary (orthosteric) and a secondary (allosteric) site on a receptor—are of increasing interest nih.gov. This dual interaction can lead to higher affinity and selectivity for the target receptor subtype, which is a significant challenge for drugs targeting receptors with highly similar binding sites, such as aminergic G protein-coupled receptors (GPCRs) nih.govnih.gov. The phosphate group, a key feature of this compound, can serve as a polar headgroup in a ligand, interacting with charged or polar residues in a receptor's binding pocket.

A notable example of the dihydrogen phosphate moiety's role in ligand design is in the development of modulators for the Sphingosine 1-phosphate (S1P) receptors, a class of GPCRs involved in numerous physiological processes nih.gov. Specifically, research has identified a novel bitopic antagonist for the S1P3 receptor, a compound named SPM-242, which incorporates a this compound structure nih.gov. The chemical name for SPM-242 is (+)-2-amino-4-(2-chloro-4-((3-hydroxyphenyl)thio)phenyl)-2-(hydroxymethyl)this compound nih.gov.

This bitopic antagonist was designed to occupy the binding pocket of the S1P3 receptor in a unique way. Studies combining site-directed mutagenesis, ligand competition assays, and molecular modeling revealed that SPM-242 occupies the chemical space used by both the native orthosteric ligand (S1P) and a separate allosteric agonist (CYM-5541) nih.govnih.gov. This demonstrates a bitopic mode of binding, where the ligand interacts with both the primary binding site and an allosteric site, leading to its function as a selective antagonist for the S1P3 receptor nih.gov. This approach of integrating a phosphate group into a larger molecule illustrates a sophisticated strategy in drug design to achieve enhanced receptor selectivity and potency nih.govnih.gov.

LigandChemical NameReceptor TargetBinding ModeReported Action
SPM-242(+)-2-amino-4-(2-chloro-4-((3-hydroxyphenyl)thio)phenyl)-2-(hydroxymethyl)this compoundS1P3BitopicSelective Antagonist nih.gov
S1PSphingosine 1-phosphateS1P3OrthostericNative Agonist nih.govnih.gov
CYM-5541N,N-dicyclohexyl(5-cyclopropylisoxazol-3-yl)carboxamideS1P3AllostericSelective Agonist nih.gov

This compound as a Buffer Component in Biochemical Assays

Phosphate-based buffers are fundamental in biochemistry and are widely used to maintain a stable pH in biological experiments nih.govunc.edu. This compound, as a derivative of phosphoric acid, can function as a component of such buffer systems. A buffer's primary role is to resist pH changes when an acid or base is added, which is critical for most biological processes, especially enzymatic reactions that are highly pH-dependent sigmaaldrich.com.

Phosphoric acid has three pKa values, allowing phosphate buffers to be effective over three different pH ranges, one of which is between 6.2 and 8.2, encompassing the physiological pH of most biological systems welch-us.comsigmaaldrich.com. The effectiveness of a buffer is generally within ±1 pH unit of its pKa nih.gov. The presence of the butyl group in this compound makes it an organophosphate, which can influence its solubility and interactions within an assay system compared to inorganic phosphate buffers .

Environmental Fate, Degradation, and Ecotoxicological Research of Butyl Dihydrogen Phosphate

Environmental Occurrence and Distribution

Butyl dihydrogen phosphate (B84403) does not occur naturally in the environment inchem.org. Its presence is a direct result of the transformation of anthropogenic compounds like TBP. As a metabolite, its occurrence is expected in environmental compartments where TBP is found. TBP has been frequently detected, generally at low levels, in various environmental samples including air, surface water, sediment, and fish who.intinchem.org. For instance, higher concentrations of TBP have been recorded in air, water, and fish samples near industrial sites such as paper manufacturing plants who.int. Consequently, butyl dihydrogen phosphate is expected to be distributed primarily in aquatic environments and sediments resulting from the degradation of TBP inchem.org. Its detection in biological samples can serve as a biomarker for exposure to the parent compound who.int.

Biodegradation Mechanisms and Pathways

The primary mechanism for the environmental breakdown of this compound's parent compound, TBP, is biodegradation, which occurs at a moderate to slow rate depending on the concentration of the compound relative to the active biomass who.int. This process is crucial for the ultimate mineralization of the compound.

The biodegradation of TBP, and by extension its intermediate metabolites, involves a stepwise enzymatic hydrolysis process who.intinchem.org. The degradation pathway begins with the parent compound, tributyl phosphate, which is hydrolyzed to dibutyl hydrogen phosphate (DBP). DBP is then further hydrolyzed to this compound (monobutyl phosphate or MBP) researchgate.netresearchgate.netiaea.orgnih.gov. The final step in this pathway is the cleavage of the last butyl group, which releases inorganic orthophosphate and n-butanol who.intinchem.org. The n-butanol can then undergo further degradation who.intinchem.org. This hydrolytic cleavage of the P-O-alkyl bonds is considered the most significant step in the detoxification of organophosphate esters oup.comoup.com.

A variety of microorganisms, particularly soil and water bacteria, are the principal agents responsible for the biodegradation of organophosphate compounds oup.comoup.comebrary.net. The first bacterium identified with the capability to degrade organophosphorus compounds was a species of Flavobacterium oup.comoup.comnih.gov. Since then, numerous bacterial species, including a mixed culture consisting primarily of pseudomonads, have been shown to degrade TBP and its derivatives nih.gov. These microorganisms utilize the compounds as a source of carbon and phosphorus for growth nih.gov.

Fungi also play a role in the degradation of organophosphates. White-rot fungi, such as Trametes versicolor, have demonstrated the ability to degrade various pesticides, including organophosphates like malathion (B1675926) nih.govresearchgate.net. These fungi produce powerful extracellular enzymes, including laccase and cytochrome P450 systems, that are involved in breaking down complex organic pollutants nih.govresearchgate.net. Trametes versicolor has been shown to effectively decontaminate soils containing organophosphate insecticides cetjournal.itcetjournal.it.

The sequential degradation of tributyl phosphate results in identifiable transformation products. The process involves the dealkylation of butoxy groups nih.gov. The primary degradation products are:

Dibutyl hydrogen phosphate (DBP) : Formed from the initial hydrolysis of TBP.

This compound (MBP) : Formed from the subsequent hydrolysis of DBP researchgate.netnih.gov.

Orthophosphate and n-Butanol : The final products from the hydrolysis of this compound who.intinchem.org.

Monitoring the presence and concentration of DBP and MBP is important, particularly in industrial settings like nuclear reprocessing, as their formation indicates the degradation of the TBP solvent, which can reduce its extraction efficiency researchgate.netiaea.org.

Photodegradation and Hydrolytic Stability in Aqueous Solutions

The stability of this compound in water is pH-dependent. Research indicates that aqueous solutions of the compound are stable for up to 24 hours at 4°C within a pH range of 2 to 6. Outside of this acidic range, hydrolysis occurs, leading to the formation of inorganic phosphate . Generally, phosphate esters are considered chemically stable, with hydrolysis being the most significant reaction unt.edu. The rate of hydrolysis can be influenced by temperature and the presence of acids or bases unt.edu.

While specific data on the photodegradation of this compound is limited, studies on other organophosphate esters (OPEs) show that photodegradation can be an important transformation process researchgate.net. The degradation of OPEs can be facilitated by UV irradiation, which can induce the generation of hydroxyl radicals (•OH), highly reactive species that promote the breakdown of the compounds mdpi.com. The final degradation products of some OPEs under photocatalysis include CO₂, H⁺, Cl⁻, and PO₄³⁻ mdpi.com. However, some OPEs may produce more toxic transformation products through photodegradation or hydrolysis mdpi.com.

Environmental Transport and Bioaccumulation

As a degradation product of TBP, the environmental transport of this compound is largely governed by its physicochemical properties. Compared to its parent compound, this compound is more water-soluble, which suggests it is more mobile in aquatic systems and less likely to adsorb to soil and sediment.

The bioaccumulation potential for TBP is considered low. Studies on fish species such as killifish and goldfish have measured bioconcentration factors (BCFs) ranging from 6 to 49, with a rapid depuration half-life of 1.25 hours who.intinchem.org. Bioaccumulation is generally controlled by the hydrophobicity of the compound nih.gov. Given that this compound is a more polar and water-soluble metabolite than TBP, its potential for bioaccumulation in organisms is expected to be even lower researchgate.net. The process of metabolism and biotransformation within organisms significantly reduces the bioaccumulation potential of parent OPEs, and their metabolites generally show lower accumulation nih.govresearchgate.net.

Ecotoxicity Studies

This compound is a primary metabolite of the industrial chemical tributyl phosphate (TBP), which is used as a plasticizer, flame retardant, and solvent. who.int The degradation of TBP in the environment involves a stepwise enzymatic hydrolysis process that yields dibutyl hydrogen phosphate, this compound, and finally orthophosphate and n-butanol. who.intinchem.org Consequently, the ecotoxicological profile of TBP is critical for understanding the potential environmental impact of its degradation products, including this compound.

Effects on Aquatic Organisms (Algae, Protozoa, Bacteria, Fish)

Research into the ecotoxicity of this compound itself is limited; therefore, studies often focus on the parent compound, TBP, which is the source of this compound in aquatic ecosystems.

Algae The parent compound, TBP, has been shown to inhibit the growth and multiplication of unicellular algae. inchem.org The inhibitory concentrations (EC₀, EC₅₀, and EC₁₀₀) for TBP across various single-celled organisms, including algae, are estimated to be in the range of 3.2 to 100 mg/L. inchem.org Specific studies on the marine phytoplankton Phaeodactylum tricornutum found that TBP significantly inhibited growth in a dose-dependent manner, with a 72-hour EC₅₀ value of 0.219 mg/L. nih.gov In these algal cells, TBP exposure led to distorted shapes, ruptured membranes, and damage to organelles, which was linked to the accumulation of reactive oxygen species (ROS), indicating oxidative stress. nih.gov

While organophosphates like TBP can be directly toxic, the phosphate component can also have indirect effects. Phosphates are essential nutrients for algae, and excessive levels in aquatic systems can lead to eutrophication—a rapid increase in algal growth known as an algal bloom. nih.govdigitaloceanspaces.com These blooms can block sunlight and, upon decomposition, consume large amounts of dissolved oxygen, leading to hypoxic conditions that are harmful to other aquatic life. nih.govchemrj.orgresearchgate.net

Toxicity of Tributyl Phosphate (TBP) to Algae
OrganismEndpointConcentration (mg/L)Reference
Unicellular AlgaeInhibitory Concentration (EC₀ - EC₁₀₀)3.2 - 100 inchem.org
Phaeodactylum tricornutum72-h EC₅₀0.219 nih.gov
Scenedesmus subspicatus72-h EC₅₀ (biomass)1.1 oecd.org
Chlorella emersonii48-h EC₅₀5 - 10 oecd.org
Selenastrum capricornutum96-h NOEC2.2 oecd.org

Protozoa and Bacteria The inhibitory concentrations of TBP for protozoa and bacteria are estimated to fall within the same range as for algae, from 3.2 to 100 mg/L. inchem.org Studies on various phosphate salts have indicated that they can exert an antibacterial effect, with Gram-positive bacteria appearing to be more sensitive than Gram-negative bacteria. nih.gov In aquatic environments, some bacteria, known as phosphate-solubilizing bacteria, play a crucial role in the phosphorus cycle by breaking down insoluble phosphate compounds. researchgate.net The introduction of additional phosphates can alter the structure and viability of these microbial communities. nih.gov

Fish The direct toxicity of phosphates to fish is generally low. alchembio.comcafishvet.com The primary threat is indirect, resulting from eutrophication caused by excess phosphate, which leads to oxygen depletion and potential fish kills. researchgate.netct.gov However, the parent compound TBP is acutely toxic to fish. inchem.org Studies have reported 96-hour LC₅₀ (the concentration lethal to 50% of the test population) values for fish ranging from 4.2 to 11.8 mg/L. inchem.orgoecd.org The bioconcentration factors for TBP in fish are considered low, ranging from 6 to 49, with a short depuration half-life of 1.25 hours. who.intinchem.org

Acute Toxicity of Tributyl Phosphate (TBP) to Fish
OrganismEndpointConcentration (mg/L)Reference
Various Fish Species96-h LC₅₀4.2 - 18 oecd.org
Goldfish (Carassius auratus)LC₅₀6 - 11 inchem.org

Effects on Plant Physiology (e.g., Leaf Respiration)

Phosphorus is a vital macronutrient for plants, playing a crucial role in key biochemical processes, including photosynthesis and respiration. mdpi.com General studies on the effect of phosphates have found that they can accelerate both aerobic and anaerobic respiration in plants. nih.gov

However, research on the parent compound of this compound reveals a contrasting and detrimental effect. Tributyl phosphate (TBP) has been found to increase the drying rate of plant leaves. who.intinchem.org This desiccant effect leads to a rapid and complete inhibition of leaf respiration. who.intinchem.org This suggests that while the phosphate nutrient itself is essential for respiration, the full organophosphate compound from which this compound is derived can severely disrupt this fundamental physiological process.

Toxicological and Safety Research of Butyl Dihydrogen Phosphate

Metabolic Fate and Biotransformation in Organisms

The biotransformation of tributyl phosphate (B84403) (TBP) in organisms is a critical aspect of its toxicological evaluation. The process involves metabolic pathways that lead to the formation of more water-soluble compounds, facilitating their excretion. Butyl dihydrogen phosphate is a significant product of this metabolic process.

Excretion as Phosphorus-Containing Metabolites

Once TBP enters the body, it is readily metabolized. In animal studies, orally or intraperitoneally administered TBP is processed primarily by the liver and kidneys. The main phosphorus-containing metabolites that are excreted include dibutyl hydrogen phosphate (DBP) and this compound. oaepublish.cominchem.org

Research in male rats administered a single intraperitoneal dose of TBP identified eleven phosphorus-containing metabolites in the urine within 24 hours. The major metabolites were confirmed to be dibutyl hydrogen phosphate and this compound. uu.nl Further studies using radiolabeled TBP in rats detailed the excretion pathways. Following a single oral dose, approximately 50% of the radioactivity was excreted in the urine, 10% in exhaled air, and 6% in feces within the first day. For an intraperitoneal dose, the excretion was 70% in urine, 7% in exhaled air, and 4% in feces over the same period, indicating that urine is the primary route of elimination for TBP metabolites. uu.nl

Hydroxylation of Alkyl Moieties

In addition to the removal of butyl groups, another key metabolic pathway for TBP is the hydroxylation of the alkyl (butyl) chains. oaepublish.cominchem.org This process, a common biotransformation for organophosphorus flame retardants (OPFRs), is mediated by cytochrome P450 (CYP) enzymes and involves Cα-hydroxylation and O-dealkylation steps. nih.govoecd.orgaaqr.org

Studies on TBP metabolism have identified hydroxylated metabolites such as butyl bis-(3-hydroxybutyl) phosphate. inchem.orguu.nl This indicates that the butyl groups attached to the phosphate ester can be oxidized. The formation of these hydroxylated derivatives is a crucial step in the detoxification and subsequent excretion of the parent compound. aaqr.org

Acute and Subchronic Toxicity Studies (as a metabolite or related compound)

Direct toxicity data for this compound is limited, with safety data sheets often stating "no data available" for acute toxicity endpoints. guidechem.comguidechem.com Therefore, its toxicological profile is largely inferred from studies on its parent compound, TBP, and the more extensively studied metabolite, dibutyl phosphate (DBP).

Tributyl phosphate exhibits relatively low acute toxicity with oral LD50 values in rodents ranging from 1390 to 3350 mg/kg body weight. inchem.orgoecd.org Subchronic toxicity studies on TBP have shown effects such as decreased body weight gain and increased weights of the liver and kidneys, suggesting these are target organs. who.int

For the metabolite dibutyl phosphate, an acute oral LD50 of 3200 mg/kg has been reported in male rats. oecd.org It is also known to be highly irritating to the skin and eyes in rabbits. oecd.org In a combined repeat dose and reproductive/developmental toxicity screening test, DBP showed toxic effects on the stomach, bladder, and liver in parental rats. oecd.org

CompoundTest SpeciesRoute of ExposureToxicity Value (LD50)Key Findings
Tributyl phosphate (TBP)RatOral1390 - 3350 mg/kgLow acute toxicity; target organs in subchronic studies include liver and kidneys. inchem.orgoecd.orgwho.int
Dibutyl phosphate (DBP)RatOral3200 mg/kgHighly irritating to skin and eyes; subchronic effects on stomach, bladder, and liver. oecd.org
This compoundData not availableSpecific toxicity studies are lacking. guidechem.comguidechem.com

Genotoxicity and Carcinogenicity Assessments (as a metabolite or related compound)

There is a lack of data on the genotoxicity and carcinogenicity of this compound itself. guidechem.comguidechem.com Assessments have focused on the parent compound, TBP.

While some studies on the broader class of OPFRs have reported genotoxic effects in vivo, these have not been specifically linked to this compound. researchgate.net The metabolite DBP showed no genotoxic effects in bacterial and in vitro chromosomal aberration tests. oecd.org

Neurotoxicity Research (as a metabolite or related compound)

Specific neurotoxicity research on this compound is not available. The potential for neurotoxic effects is primarily evaluated through studies on TBP and the broader class of OPFRs.

Studies on TBP have produced mixed results regarding neurotoxicity. Acute and subchronic neurotoxicity studies in rats found no evidence of neurotoxic effects at the doses tested. nih.gov However, other research has indicated that high doses of TBP can have a neurotoxic effect on peripheral nerves in rats, causing a reduction in caudal nerve conduction velocity. inchem.orgwho.int TBP has also been reported to have a slight inhibitory effect on human plasma cholinesterase in vitro. inchem.orgwho.int

As a class, OPFRs are associated with developmental neurotoxicity through mechanisms that may not involve acetylcholinesterase inhibition. nih.gov Some OPFRs have been shown to interfere with other neurotransmission pathways, such as those involving GABA and dopamine. nih.gov Exposure to certain OPFRs has been linked to hypoactivity in larval fish, along with changes in acetylcholinesterase activity and the transcription of genes related to the nervous system. nih.gov However, these findings are for the broader class of compounds and have not been specifically attributed to this compound.

Regulatory and Risk Assessment Frameworks

Regulatory assessment of this compound is limited, but some information is available through the European Chemicals Agency (ECHA). According to notifications to ECHA, this compound is classified as a substance that causes severe skin burns and eye damage. europa.eu

Risk assessments for TBP by various national and international bodies consider its toxicological profile, including its carcinogenicity. Health Canada's screening assessment of TBP identifies carcinogenicity as a critical effect for risk characterization. canada.ca The assessment notes that TBP is likely a non-genotoxic carcinogen, with tumors arising from cytotoxicity. canada.cacanada.ca This suggests that preventing non-cancer effects, such as bladder hyperplasia, would also be protective against cancer. health.state.mn.us The assessment also acknowledges that urothelial cytotoxicity could be caused by the parent chemical or its metabolites. oecd.org

The Minnesota Department of Health has established a toxicological summary for TBP, determining it to be a nonlinear carcinogen due to its lack of genotoxicity and the progression of noncancer bladder effects to tumors with longer exposure. health.state.mn.us Regulatory bodies like the U.S. Environmental Protection Agency (EPA) also have toxicity values for TBP that are used in risk assessments. health.state.mn.us These frameworks for the parent compound implicitly cover the risks associated with its metabolites, including this compound, although specific risk assessments for the metabolite alone are not common.

Future Research Directions and Perspectives for Butyl Dihydrogen Phosphate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of butyl dihydrogen phosphate (B84403) involves the esterification of phosphoric acid with butanol. nih.gov While effective, future research will likely focus on developing greener, more efficient, and sustainable synthetic methodologies. The current industrial processes often yield a mixture of monoester and diester products, necessitating purification steps. A primary challenge is controlling this selectivity.

Future research is anticipated to explore:

Biocatalysis: Employing enzymes, such as lipases or phosphatases, to catalyze the esterification process under milder conditions, potentially leading to higher selectivity, reduced energy consumption, and less hazardous waste.

Flow Chemistry: Utilizing continuous flow reactors could offer precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved yields, purity, and safety, especially for exothermic reactions.

Alternative Phosphorylating Agents: Investigating less hazardous and more sustainable phosphorus sources to replace agents like phosphorus oxychloride, which is used in some organophosphate synthesis routes.

Green Solvents: Replacing traditional organic solvents with ionic liquids or supercritical fluids to minimize the environmental impact of the synthesis process. The use of 1-butyl-3-methylimidazolium dihydrogen phosphate as an ionic liquid highlights the potential in this area.

Table 1: Comparison of Synthetic Methodologies for Butyl Dihydrogen Phosphate

Methodology Current Approach (Batch) Future Potential (e.g., Biocatalysis, Flow Chemistry)
Catalyst Acid catalysts (e.g., Polyphosphoric Acid) Enzymes (Lipases, Phosphatases)
Conditions High temperatures Mild (near-ambient) temperatures and pressures
Selectivity Mixture of mono- and di-esters Potentially higher selectivity for monoester
Sustainability Use of hazardous reagents and solvents Use of renewable catalysts and green solvents

| Efficiency | Requires purification steps | Potentially higher yields and purity, continuous processing |

Advanced Applications in Targeted Drug Delivery and Theranostics

The phosphate moiety of this compound presents an intriguing functional group for biomedical applications. While direct use is not yet established, future research could harness its chemical properties for creating sophisticated systems for targeted drug delivery and theranostics (the integration of diagnostics and therapeutics).

Potential research avenues include:

Functionalization of Nanoparticles: The phosphate group can act as an anchor to functionalize the surface of nanoparticles (e.g., iron oxide, gold). This could enable the attachment of targeting ligands (antibodies, peptides) to direct the nanoparticles to specific disease sites, such as tumors or inflamed tissues.

Bone-Targeting Systems: The chemical similarity of the phosphate group to hydroxyapatite, the main component of bone, could be exploited. This compound could be incorporated into drug delivery systems designed to accumulate in bone tissue for treating conditions like osteoporosis or bone cancers.

pH-Responsive Drug Release: The acidic nature of the dihydrogen phosphate group could be utilized to design "smart" drug carriers that release their therapeutic payload in the acidic microenvironment of tumors or intracellular compartments like endosomes.

Theranostic Agents: By chelating with imaging agents (like gadolinium for MRI) and carrying a therapeutic drug, functionalized nanoparticles incorporating a butyl phosphate linker could allow for simultaneous visualization of drug delivery and therapeutic action.

In-depth Mechanistic Studies of Biological Interactions and Signaling Pathways

This compound is a known metabolite of the industrial chemical tris(n-butyl) phosphate (TNBP), a flame retardant. Its presence in biological systems warrants a deeper investigation into its interactions with cellular components and its influence on signaling pathways. Its structural similarity to naturally occurring phosphates makes it a valuable tool for biochemical research.

Future studies should focus on:

Enzyme Interactions: Quantifying the kinetics of interaction between this compound and key enzymes in phosphate metabolism, such as kinases, phosphatases, and ATPases. This will clarify whether it acts as a substrate, an inhibitor, or an allosteric modulator.

Signal Transduction: Investigating its effects on major signaling pathways that are regulated by phosphorylation, such as the MAPK/ERK and PI3K/Akt pathways. This could reveal unforeseen biological effects of exposure to its parent compounds.

Biomarker Development: Further validating its use as a biomarker for human exposure to TNBP and other industrial butyl phosphate esters.

Environmental Remediation and Bioremediation Strategies

As a degradation product of industrial pollutants like tributyl phosphate (TBP), understanding the environmental fate of this compound is crucial. who.int Research indicates that microorganisms can degrade organophosphate compounds, suggesting that bioremediation could be a viable strategy for cleaning up contaminated sites. nih.govnih.gov

Key research areas for the future include:

Isolation and Characterization of Microbes: Identifying and isolating specific strains of bacteria and fungi capable of efficiently metabolizing this compound.

Metabolic Pathway Elucidation: Mapping the specific enzymatic pathways involved in the breakdown of the compound into benign products like inorganic phosphate and butanol. who.int

Immobilized Bioreactors: Developing bioreactor systems using immobilized microorganisms on substrates to treat contaminated water or soil. researchgate.net This approach can enhance the efficiency and stability of the bioremediation process.

Phytoremediation: Exploring the potential of certain plants to uptake and metabolize this compound and its parent compounds from contaminated soil and water.

Table 2: Potential Bioremediation Approaches

Strategy Description Research Goal
Microbial Degradation Using naturally occurring or engineered microbes to break down the compound. Isolate hyper-efficient strains and understand metabolic pathways.
Enzymatic Treatment Applying isolated enzymes (e.g., phosphatases) to contaminated sources. Optimize enzyme stability and activity under environmental conditions.

| Immobilized Systems | Encapsulating microorganisms on a solid support for use in reactors. researchgate.net | Improve biomass loading, reduce cell leaching, and enhance degradation rates. |

Computational Chemistry and Molecular Modeling for Predictive Research

Computational tools are invaluable for predicting the behavior of chemical compounds and guiding experimental research. For this compound, molecular modeling can provide insights that are difficult to obtain through experimental means alone.

Future computational studies could include:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict molecular properties, reaction mechanisms for synthesis and degradation, and spectroscopic signatures. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the interaction of this compound with biological molecules, such as enzyme active sites or cell membranes, to understand binding affinities and mechanisms of action. escholarship.org

Quantitative Structure-Activity Relationship (QSAR): Developing models to predict the biological activity or toxicity of a range of alkyl phosphate esters based on their chemical structure, which can aid in designing safer industrial chemicals.

Reaction Pathway Modeling: Simulating potential synthetic routes to identify optimal conditions and catalysts for improved efficiency and sustainability.

Interdisciplinary Research Integrating Materials Science, Biology, and Environmental Science

The most groundbreaking discoveries often occur at the intersection of different scientific fields. This compound is a prime candidate for such interdisciplinary research.

Future collaborative projects could involve:

Bio-inspired Materials: Materials scientists could design novel polymers or hydrogels incorporating the butyl phosphate moiety to create materials with enhanced biocompatibility or specific cell-adhesion properties for tissue engineering applications.

Environmental Nanosensors: Combining materials science and environmental science, researchers could develop nanosensors functionalized with molecules that selectively bind to this compound, allowing for sensitive and real-time monitoring of this compound in ecosystems.

Advanced Remediation Materials: Integrating materials and environmental science to create novel adsorbent materials or photocatalysts that can selectively capture and degrade this compound from water sources. The use of di-tert-butyl phosphate as a synthon for creating metal phosphate materials suggests a pathway for developing such functional materials.

Q & A

Q. What are the established synthetic routes for butyl dihydrogen phosphate, and how can purity be validated?

this compound is synthesized via esterification of phosphoric acid with butanol under controlled conditions. Key steps include temperature regulation (typically 60–80°C) and acid catalysis. Purity validation employs:

  • Ion chromatography (to detect residual phosphate species) .
  • ¹H/³¹P NMR spectroscopy (to confirm molecular structure and rule out di-butyl phosphate byproducts) .
  • Titrimetric methods (e.g., acid-base titration for quantifying free phosphoric acid) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Reverse-phase HPLC : Optimize using mobile phases with ion-pairing agents (e.g., lauryl sodium sulfate and tetrabutyl ammonium dihydrogen phosphate in acetonitrile/water gradients). Detection at 225 nm enhances sensitivity for low-concentration samples .
  • Fluorometric assays : Suitable for trace analysis in biological samples; requires enzymatic conversion to avoid interference from structurally similar phosphates .
  • Mass spectrometry (MS) : LC-MS/MS with negative-ion mode provides high specificity, especially for distinguishing mono- and di-ester derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in anhydrous conditions at 4°C to prevent hydrolysis. Use amber glass vials to avoid photodegradation .
  • Buffer compatibility : Avoid alkaline buffers (pH > 8), which accelerate ester bond cleavage. For aqueous solutions, stabilize with 0.05 M phosphate buffers (pH 6.5) .

Advanced Research Questions

Q. How can conflicting data in chromatographic quantification of this compound be resolved?

Contradictions often arise from:

  • Matrix effects : Co-eluting compounds (e.g., organic acids) can skew retention times. Mitigate via sample pre-treatment (solid-phase extraction or derivatization) .
  • Detector sensitivity : Fluorescence detectors may yield false positives due to auto-fluorescent contaminants. Validate with orthogonal methods (e.g., MS) .
  • Statistical rigor : Perform triplicate runs and apply Grubbs’ test to identify outliers. Normalize data against an internal standard (e.g., deuterated phosphate analogs) .

Q. What strategies optimize the use of this compound in cellulose ester plasticization without inducing hydrolysis?

  • Solvent selection : Use aprotic solvents (e.g., dimethylformamide) to minimize water exposure during polymer blending .
  • Stabilizers : Add 0.1–0.5% w/w antioxidants (e.g., BHT) to retard oxidative degradation during thermal processing .
  • Kinetic monitoring : Track ester bond stability via FT-IR spectroscopy (P=O stretch at 1250 cm⁻¹) under varying humidity conditions .

Q. How does this compound interact with metal ions in environmental or catalytic systems?

  • Complexation studies : Use isothermal titration calorimetry (ITC) to measure binding constants with transition metals (e.g., Fe³⁺, Cu²⁺). Phosphate groups exhibit stronger affinity for Fe³⁺ (log K ≈ 4.2) .
  • Catalytic interference : In Fenton-like reactions, this compound scavenges hydroxyl radicals, reducing oxidative efficiency. Pre-treat samples with chelating resins to mitigate this .

Q. What computational models predict the hydrolysis kinetics of this compound under varying pH conditions?

  • DFT simulations : Model transition states for ester cleavage at different protonation states. Hydrolysis rates peak at pH 2–3 (acid-catalyzed) and pH 10–12 (base-catalyzed) .
  • Arrhenius parameters : Experimental validation using kinetic studies at 25–60°C yields activation energies (Eₐ) of ~45 kJ/mol for neutral hydrolysis .

Methodological Best Practices

  • Sample preparation : For biological matrices, use protein precipitation (acetonitrile) followed by lyophilization to concentrate this compound .
  • Quality control : Include blank spikes and recovery tests (85–115% acceptable range) in each batch to ensure assay reproducibility .
  • Safety protocols : Wear nitrile gloves and PPE; this compound may cause dermal irritation. Neutralize spills with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.